molecular formula C15H28N2O2 B13961017 tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13961017
M. Wt: 268.39 g/mol
InChI Key: QCCRXHYQNROSNF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs, particularly those targeting the central nervous system. Its piperidine structure is known to interact with various biological targets, making it a valuable compound in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound’s piperidine structure allows it to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptors targeted .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the cyclopropylamino group and the tert-butyl ester functionality confer distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-4-5-12(11-17)8-9-16-13-6-7-13/h12-13,16H,4-11H2,1-3H3

InChI Key

QCCRXHYQNROSNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCNC2CC2

Origin of Product

United States

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